Lodoxamide ethyl

Description

Structure

3D Structure

Properties

IUPAC Name |

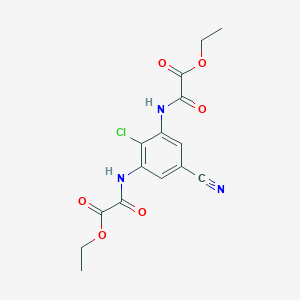

ethyl 2-[2-chloro-5-cyano-3-[(2-ethoxy-2-oxoacetyl)amino]anilino]-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O6/c1-3-24-14(22)12(20)18-9-5-8(7-17)6-10(11(9)16)19-13(21)15(23)25-4-2/h5-6H,3-4H2,1-2H3,(H,18,20)(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNTAPIYHWPPFBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=CC(=CC(=C1Cl)NC(=O)C(=O)OCC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90202137 | |

| Record name | Lodoxamide ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53882-13-6 | |

| Record name | Acetic acid, 2,2′-[(2-chloro-5-cyano-1,3-phenylene)diimino]bis[2-oxo-, diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53882-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lodoxamide ethyl [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053882136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lodoxamide ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LODOXAMIDE ETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQY1B8145B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualizing Lodoxamide Ethyl Within Mast Cell Stabilizer Research

Lodoxamide's primary role in pharmacology is as a mast cell stabilizer. ontosight.ai Mast cells are key players in Type I immediate hypersensitivity reactions, the processes behind allergic responses. medscape.com When exposed to an allergen, mast cells degranulate, releasing a cascade of inflammatory mediators such as histamine (B1213489) and slow-reacting substances of anaphylaxis (SRS-A), also known as peptido-leukotrienes. patsnap.commedsinfo.com.audrugs.com These mediators are responsible for the classic symptoms of an allergic reaction. ontosight.ai

The mechanism of action for Lodoxamide (B1675017), while not fully elucidated, is understood to involve the stabilization of the mast cell membrane. pharmacompass.comnih.gov It is believed to prevent the influx of calcium into mast cells that occurs after antigen stimulation. nih.govnih.gov By inhibiting this calcium influx, Lodoxamide effectively prevents the degranulation process, thus blocking the release of histamine and other inflammatory substances. drugs.comnih.gov This action reduces the inflammatory cascade that leads to allergy symptoms. ontosight.ai

In addition to stabilizing mast cells, Lodoxamide also inhibits the chemotaxis of eosinophils, another type of white blood cell involved in allergic and inflammatory responses. patsnap.commedsinfo.com.aupharmacompass.com This dual action on both mast cells and eosinophils contributes to its anti-allergic activity. frontiersin.org Lodoxamide does not possess inherent vasoconstrictor, antihistaminic, or cyclo-oxygenase-inhibiting properties. medsinfo.com.audrugs.com

Within the class of mast cell stabilizers, Lodoxamide is noted for its high potency. In preclinical studies on rats, it was found to be approximately 2,500 times more potent than cromolyn (B99618) sodium in preventing the release of histamine. nih.govimpactfactor.org Its mechanism appears similar to cromolyn sodium, as they exhibit cross-tachyphylaxis, a phenomenon where exposure to one drug can lead to a reduced response to another. nih.gov

Historical Perspectives on the Development and Initial Characterization of Lodoxamide Ethyl

The development of Lodoxamide (B1675017) originates from research aimed at finding potent anti-allergic compounds. Lodoxamide and its ester prodrug, Lodoxamide ethyl, were first prepared and characterized by C. M. Hall and J. B. Wright. drugfuture.com Their work was detailed in patents assigned to the Upjohn Company in the mid-1970s and a subsequent publication in the Journal of Medicinal Chemistry in 1978. drugfuture.com

The initial characterization identified Lodoxamide as a mast cell stabilizer. drugfuture.com this compound, with the chemical name Diethyl N,N′-(2-chloro-5-cyano-m-phenylene)dioxamate, was developed as an orally active derivative. nih.govdrugfuture.com

Table 1: Key Milestones in the Development of this compound

| Year | Milestone | Key Contributors/Organization | Reference |

| 1974 | First preparation and patent application. | C. M. Hall, J. B. Wright (Upjohn) | drugfuture.com |

| 1976 | US patent granted for Lodoxamide preparation. | C. M. Hall, J. B. Wright (Upjohn) | drugfuture.com |

| 1978 | Publication detailing the synthesis and structure. | J. B. Wright et al. | drugfuture.com |

| 1987 | Study on the mechanism of action published. | M. K. Church, J. Hiroi | drugfuture.com |

Evolution of Research Interests in Lodoxamide Ethyl: from Preclinical to Clinical Investigations

Elucidating the Mechanism of Action of this compound

Lodoxamide is a mast cell stabilizer that demonstrates anti-allergic properties by inhibiting the Type I immediate hypersensitivity reaction in vivo. drugbank.comnih.govfda.gov Its therapeutic effects are derived from its ability to prevent the release of inflammatory mediators following an allergic challenge. pharmacompass.comtaylorandfrancis.com The primary mechanism is centered on its ability to stabilize mast cell membranes, thereby preventing their degranulation. drugbank.compatsnap.comontosight.ai This action is achieved without any inherent vasoconstrictor, antihistaminic, or cyclooxygenase-inhibiting activity. fda.gov

Inhibition of Calcium Influx into Mast Cells

A foundational aspect of Lodoxamide's mechanism is its ability to prevent the influx of calcium ions into mast cells upon antigen stimulation. drugbank.comnih.govpharmacompass.com This inhibition of calcium transport across the mast cell membrane is a critical step in halting the allergic cascade. pharmacompass.compatsnap.com Research using radiolabeled calcium (45Ca) has consistently shown that Lodoxamide effectively inhibits this calcium flux into mast cells that is triggered by antigens or calcium ionophores like A23,187. nih.gov By blocking the calcium channels essential for degranulation, Lodoxamide interrupts the signal for the cell to release its pro-inflammatory contents. nih.govfrontiersin.org

Stabilization of Mast Cell Membrane Degranulation

By preventing the influx of calcium, Lodoxamide effectively stabilizes the mast cell membrane, preventing the process of degranulation. drugbank.comnih.govpatsnap.com Degranulation is the process by which mast cells release stored inflammatory mediators from their granules into the surrounding tissue. patsnap.com Lodoxamide's stabilizing action means that even when an antigen binds to IgE antibodies on the mast cell surface, the subsequent steps leading to mediator release are blocked. drugbank.comfda.gov This stabilization is the key to its function in preventing the immediate hypersensitivity response. fda.gov Studies have shown that Lodoxamide effectively prevents mast cell degranulation in response to various stimuli. caymanchem.comjaypeedigital.com

Modulation of Intracellular Histamine Release and Chemoattractant Factors

As a direct consequence of stabilizing mast cell degranulation, Lodoxamide inhibits the release of pre-formed and newly synthesized inflammatory mediators. pharmacompass.compatsnap.com This includes the potent vasodilator and bronchoconstrictor, histamine. nih.govcaymanchem.commedchemexpress.com In addition to histamine, Lodoxamide prevents the release of other critical mast cell mediators such as Slow-Reacting Substance of Anaphylaxis (SRS-A), which is now known to be composed of peptidoleukotrienes. fda.gov Furthermore, the compound has been shown to inhibit the chemotaxis of eosinophils, a process by which these immune cells are attracted to the site of an allergic reaction. fda.govpharmacompass.com This inhibition of chemoattractant factors is crucial in modifying the later phases of the allergic inflammatory response. taylorandfrancis.comjaypeedigital.com

| Mediator/Process | Effect of Lodoxamide | Reference |

|---|---|---|

| Histamine Release | Inhibited | nih.govfda.govcaymanchem.com |

| SRS-A (Leukotrienes) Release | Inhibited | fda.gov |

| Eosinophil Chemotaxis | Inhibited | fda.govpharmacompass.com |

| Eosinophil Peroxidase Release | Strongly Inhibited | nih.gov |

| Eosinophil Cationic Protein Release | Inhibited | nih.gov |

Comparative Analysis with Other Mast Cell Stabilizers (e.g., Cromolyn Sodium, Nedocromil)

When compared to other mast cell stabilizers, Lodoxamide demonstrates significantly higher potency. Research indicates that Lodoxamide is approximately 2,500 times more potent than Cromolyn sodium in inhibiting the passive cutaneous anaphylaxis reaction in rats. nih.govjaypeedigital.com While the precise mechanism for Cromolyn sodium and Nedocromil (B1678009) is also not fully understood, it is believed they also act by indirectly inhibiting calcium influx into mast cells. nih.govvirginia.edu All three compounds—Lodoxamide, Cromolyn, and Nedocromil—have been identified as agonists for the GPR35 receptor, suggesting a shared, more recently discovered, mechanistic pathway. frontiersin.orgmdpi.comresearchgate.net Despite this similarity, Lodoxamide is often considered more effective, particularly in the context of allergic conjunctivitis. nih.govfrontiersin.org Nedocromil, in turn, is generally more powerful than Cromolyn sodium at inhibiting mediator release in the bronchial mucosa. nih.gov

| Compound | Relative Potency | Mechanism Highlights | Reference |

|---|---|---|---|

| This compound | ~2500x more potent than Cromolyn | Inhibits Ca2+ influx; Potent GPR35 agonist; Dual action on mast cells and eosinophils. | nih.govnih.govjaypeedigital.com |

| Cromolyn Sodium | Baseline | Inhibits Ca2+ influx; GPR35 agonist. | virginia.edumdpi.com |

| Nedocromil | More potent than Cromolyn | Inhibits Ca2+ influx and chloride ion flux; GPR35 agonist. | nih.govmdpi.com |

Role in Activating GPR35 and its Pharmacological Implications

Recent pharmacological research has identified Lodoxamide as a potent agonist of the G protein-coupled receptor 35 (GPR35). nih.govcaymanchem.commdpi.com It demonstrates high potency for both human and rat GPR35, with an EC50 value of 1.61 nM in a β-arrestin-2 interaction assay using cells expressing the human receptor. caymanchem.com The activation of GPR35 by Lodoxamide is coupled to Gαi/o and Gα12/13 proteins. nih.govresearchgate.net

The pharmacological implications of GPR35 activation are broad and subject to ongoing investigation. This receptor is highly expressed in immune cells and the gastrointestinal tract. mdpi.com Its activation is linked to the inhibition of ion channels and a transient reduction in intracellular calcium, which aligns with Lodoxamide's classic mechanism of mast cell stabilization. frontiersin.org Beyond allergy, GPR35 activation has been implicated in various physiological and pathological processes. For instance, Lodoxamide-mediated GPR35 activation has been shown to suppress lipid accumulation in hepatocytes and may have anti-fibrotic effects, suggesting a therapeutic potential in controlling hepatic steatosis and fibrosis. acs.orgacs.orgbiomolther.org However, there is a noted species selectivity, with Lodoxamide showing much lower potency at mouse GPR35 compared to the human and rat orthologues, which is a critical consideration in preclinical research. acs.orgbiomolther.org

Investigation of Dual Stabilizing Action on Mast Cells and Eosinophils

A key feature of Lodoxamide's pharmacology is its dual stabilizing action on both mast cells and eosinophils. nih.govfrontiersin.orgfrontiersin.org This distinguishes it from some other agents that may primarily target mast cells. In addition to preventing mast cell degranulation, Lodoxamide directly inhibits eosinophil activation and function. taylorandfrancis.comnih.gov

Pharmacodynamic Research of this compound

Inhibition of Type I Immediate Hypersensitivity Reactions

Lodoxamide is a potent inhibitor of in vivo Type I immediate hypersensitivity reactions. drugbank.comfda.gov These reactions, also known as anaphylactic responses, are mediated by IgE antibodies and result in the rapid release of inflammatory mediators from mast cells and basophils. msdmanuals.combdbiosciences.com Lodoxamide's ability to stabilize mast cells prevents the degranulation process, thereby blocking the release of substances like histamine. ontosight.aidrugbank.comnih.gov This action is crucial in preventing the cascade of events that lead to allergic symptoms. msdmanuals.combdbiosciences.com The precise mechanism is thought to involve the prevention of calcium influx into mast cells upon antigen stimulation. drugbank.comfda.gov Studies have shown that lodoxamide can attenuate the release of various mediators, including renin and norepinephrine, during cardiac anaphylaxis by stabilizing mast cells. nih.gov

Suppression of Cutaneous Vascular Permeability Increases

A key pharmacodynamic effect of lodoxamide is its ability to inhibit the increase in cutaneous vascular permeability associated with IgE and antigen-mediated reactions. drugbank.comfda.govnih.gov This effect is a direct consequence of its mast cell stabilizing properties. By preventing the release of inflammatory mediators, lodoxamide mitigates the subsequent vasodilation and increased permeability of blood vessels, which are characteristic of allergic responses. msdmanuals.com However, one study involving oral administration of this compound did not find a significant suppression of the immediate wheal-and-flare response or the late allergic reaction in skin tests. nih.gov

Prevention of Inflammatory Mediator Release (e.g., SRS-A, Peptido-leukotrienes)

In vitro studies have demonstrated that lodoxamide is effective in preventing the release of various inflammatory mediators from mast cells beyond just histamine. fda.gov This includes the slow-reacting substance of anaphylaxis (SRS-A), which is a mixture of peptido-leukotrienes such as LTC4, LTD4, and LTE4. fda.govvisioninstitutecanada.comwikipedia.org These leukotrienes are potent bronchoconstrictors and play a significant role in the pathophysiology of asthma and other allergic reactions. wikipedia.orgontosight.ai By inhibiting the release of these mediators, lodoxamide helps to control the inflammatory cascade associated with allergic conditions. fda.govvisioninstitutecanada.com Lodoxamide does not, however, possess intrinsic antihistaminic, cyclooxygenase inhibition, or other anti-inflammatory activities. fda.gov

Impact on Eosinophil Chemotaxis and Inflammatory Infiltrate

Data Tables

Table 1: Investigated Effects of this compound on Cellular Mechanisms

| Cellular Target/Process | Observed Effect of this compound | Supporting Evidence |

| Mast Cell Stabilization | Inhibition of degranulation and mediator release. ontosight.aidrugbank.comnih.gov | Prevents calcium influx upon antigen stimulation. drugbank.comfda.gov |

| Type I Hypersensitivity | Inhibition of in vivo reactions. drugbank.comfda.gov | Attenuates release of mediators like renin and norepinephrine. nih.gov |

| Vascular Permeability | Suppression of increases in cutaneous vascular permeability. drugbank.comfda.govnih.gov | Mitigates vasodilation and fluid leakage. msdmanuals.com |

| Mediator Release | Prevention of SRS-A (peptido-leukotrienes) release. fda.govvisioninstitutecanada.com | Blocks the inflammatory cascade. fda.govvisioninstitutecanada.com |

| Eosinophil Chemotaxis | Inhibition of directed migration of eosinophils. fda.govvisioninstitutecanada.comnih.govpatsnap.com | Reduces inflammatory cell infiltrate. nih.gov |

| Eosinophil Activation | Inhibition of peroxidase and other protein release. nih.gov | Contributes to overall anti-allergic effect. frontiersin.org |

Synthetic Pathways and Methodologies for this compound and its Derivatives

This compound, the diethyl ester of lodoxamide, is synthesized as part of a broader class of N,N'-(2-chloro-5-cyano-m-phenylene)dioxamic acids. The foundational synthesis for this series of compounds was established in the 1970s. drugfuture.com The general methodology involves the reaction of a substituted m-phenylenediamine (B132917) with an appropriate oxalic acid derivative.

Specifically for this compound, the synthesis involves diethyl N,N'-(2-chloro-5-cyano-m-phenylene)dioxamate. drugfuture.com A common synthetic approach for creating related 1,3-phenylene bis-oxalamide derivatives, which share the core structure of lodoxamide, involves reacting 1,3-phenylene bis-oxalamates with various amines. mdpi.comresearchgate.netdntb.gov.ua This amidation reaction allows for the introduction of diverse functional groups at the periphery of the molecule, enabling the exploration of structure-activity relationships. The nitrile group on the phenyl ring is a key feature in many of these derivatives. acs.orgnih.gov

The synthesis of a series of 1,3-phenylene bis-oxamides, which are structurally analogous to lodoxamide, was achieved by reacting 1,3-phenylene bis-oxalamates with corresponding amines. mdpi.comresearchgate.net This reaction is a versatile method for creating a library of lodoxamide derivatives for further investigation.

Investigating Lodoxamide Derivatives (e.g., Lodoxamide Tromethamine)

Research into lodoxamide has led to the development and investigation of several derivatives, with Lodoxamide Tromethamine being a prominent example. frontiersin.org Lodoxamide tromethamine is the tromethamine salt of N,N'-(2-chloro-5-cyano-m-phenylene)dioxamic acid. rxlist.com This salt form enhances the water solubility of the parent compound. rxlist.com

The molecular formula for lodoxamide tromethamine is C19H28O12N5Cl, reflecting the combination of the active lodoxamide molecule with two molecules of tromethamine. rxlist.com Structurally, it is comprised of the lodoxamide dianion and two tromethamine cations. drugbank.comnih.gov The development of derivatives like lodoxamide tromethamine is a common strategy in pharmaceutical chemistry to improve the physicochemical properties of a drug substance without altering its core pharmacophore. Like lodoxamide and this compound, lodoxamide tromethamine is recognized as an agonist of the G protein-coupled receptor 35 (GPR35). mdpi.comresearchgate.net

Structure-Activity Relationship (SAR) Studies of this compound and Analogues

The structural framework of lodoxamide has served as a template for the design and synthesis of novel 1,3-phenylene bis-oxalamide derivatives to probe the structure-activity relationships (SAR) for GPR35 agonism. mdpi.comresearchgate.netdntb.gov.ua These studies typically involve modifying the terminal carboxyl groups of the parent lodoxamide structure. A key synthetic strategy is the reaction of 1,3-phenylene bis-oxalamates with a variety of amines to generate a library of bis-oxalamides. mdpi.comresearchgate.net

In one such study, a series of three 1,3-phenylene bis-oxamides were synthesized and characterized. mdpi.comresearchgate.netdntb.gov.ua The synthesis involved the reaction of 1,3-phenylene bis-oxalamate precursors with amines like morpholine (B109124) and pyridine (B92270) derivatives. mdpi.com The resulting compounds were analyzed using ¹H and ¹³C NMR and IR spectroscopy, which confirmed the presence of characteristic aromatic, N-H, and C=O groups. mdpi.comresearchgate.netdntb.gov.uasciprofiles.com These synthetic efforts provide a systematic way to evaluate how different substituents on the oxalamide moiety influence the molecule's interaction with its biological target.

Molecular docking and computational studies have been instrumental in elucidating the binding of lodoxamide and its analogues to the GPR35 receptor. mdpi.comnih.gov These in silico methods help predict the binding poses and affinities of ligands within the receptor's active site. For instance, docking studies performed on a series of 1,3-phenylene bis-oxalamide derivatives showed a favorable binding mode within the GPR35 active site, similar to that of lodoxamide itself. mdpi.comresearchgate.netdntb.gov.uasciprofiles.com

Validation of the docking protocols is a critical first step, often achieved by redocking a co-crystallized ligand (like lodoxamide) into the receptor's binding site and comparing the predicted pose to the experimental one. mdpi.com A successful protocol was able to replicate the experimental binding mode of lodoxamide with a root-mean-square deviation (RMSD) of 2.05 Å. mdpi.com These computational models suggest that lodoxamide and its derivatives, including the bis-oxalamides, interact with key residues in the GPR35 binding pocket, primarily through hydrogen bonding and electrostatic interactions. mdpi.comnih.gov

Table 1: Computational Docking Results for Lodoxamide Analogues with GPR35

| Compound | Key Interacting Residues | Type of Interaction | Reference |

| Lodoxamide | Arg164, Arg240, Phe163, Leu80 | Hydrogen Bonding, Electrostatic, π-π Stacking, π-Alkyl | mdpi.com |

| Derivative 3a (Morpholine) | Phe161, His168, Phe163, Leu80 | Hydrogen Bonding, π-π Stacking, π-Alkyl | mdpi.com |

| Derivative 3b (Pyridine) | His168, Arg255, Leu258, Phe163, Leu80 | Alkyl-Alkyl, π-π Stacking, π-Alkyl | mdpi.com |

| Derivative 3c (tert-Butyl) | Val76, Leu77, Leu80, Phe163 | Alkyl-Alkyl, π-Alkyl, π-π Stacking | mdpi.com |

Cryo-electron microscopy and computational analyses have provided detailed insights into the molecular interactions between lodoxamide and the GPR35 receptor. ebi.ac.ukpdbj.orgrcsb.org The GPR35 binding pocket is characterized as highly positively charged, which complements the negatively charged acidic groups of ligands like lodoxamide. ebi.ac.ukpdbj.orgrcsb.org This electrostatic complementarity is a key determinant of ligand recognition and binding promiscuity for various acidic compounds. ebi.ac.ukpdbj.org

Lodoxamide occupies a conserved orthosteric binding pocket of the receptor. researchgate.net Specific interactions identified through docking and structural studies include:

Hydrogen Bonding: A crucial hydrogen bond is formed with the residue Arg164. mdpi.com

Electrostatic Interactions: Strong electrostatic interactions occur with Arg240. mdpi.com

π-π Stacking: The phenyl ring of lodoxamide engages in π-π stacking with Phe163. mdpi.com

π-Alkyl Interactions: An interaction is observed between the ligand and Leu80. mdpi.com

Cation Coordination: A novel divalent cation coordination site has been identified, which plays a role in the receptor's regulation and ligand binding. ebi.ac.ukpdbj.orgrcsb.org

The binding of novel 1,3-phenylene bis-oxalamide derivatives mimics these interactions. All tested analogues were found to interact with Phe163 and Leu80 and to coordinate with the catalytic calcium ion via a carbonyl group, similar to the parent lodoxamide. mdpi.com However, different substituents introduce unique interactions; for example, a morpholine moiety can form additional hydrogen bonds with Phe161 and His168. mdpi.com

Single-crystal X-ray diffraction has been employed to determine the precise molecular structure of novel 1,3-phenylene bis-oxalamide derivatives related to lodoxamide. mdpi.comresearchgate.netdntb.gov.uaresearchgate.net These studies reveal not only the conformation of individual molecules but also their arrangement into complex supramolecular architectures in the solid state. mdpi.comresearchgate.net

The supramolecular structure of these derivatives is primarily driven by a network of non-covalent interactions, including:

N—H···O=C hydrogen bonds

N—H···N hydrogen bonds

C—H···π interactions

Dipolar C=O···O=C interactions mdpi.comresearchgate.net

These interactions guide the self-assembly of the molecules into distinct patterns, such as a meso-helix in one derivative (3a) and supramolecular tapes in others (3b and 3c). mdpi.comresearchgate.net Hirshfeld surface analysis has been used to quantify these intermolecular interactions, showing that N-H···X (where X is N or O) hydrogen bonding can account for up to 30.2% of the surface interactions for some derivatives. mdpi.comdntb.gov.uasciprofiles.com The most significant energy contribution comes from the amide N—H∙∙∙O hydrogen bonds, which are predominantly dispersive in nature. mdpi.comresearchgate.netdntb.gov.ua

Table 2: Supramolecular Interactions in Lodoxamide Derivatives

| Derivative | Dominant Interactions | Resulting Architecture | Reference |

| 3a | N—H···O=C, N—H···N | Meso-helix | mdpi.comresearchgate.net |

| 3b | C—H···π, C=O···O=C | Supramolecular Tapes | mdpi.comresearchgate.net |

| 3c | C—H···π, C=O···O=C | Supramolecular Tapes | mdpi.comresearchgate.net |

Preclinical Investigations of Lodoxamide Ethyl

In Vitro Research Models

In vitro studies have been instrumental in elucidating the cellular mechanisms through which lodoxamide (B1675017) exerts its anti-allergic effects. These have primarily focused on its ability to stabilize mast cells and inhibit the release of inflammatory mediators.

Rodent Mast Cell Stabilization Assays

Lodoxamide has demonstrated significant mast cell stabilizing properties in various rodent models. fda.gov In assays using rat peritoneal mast cells, lodoxamide was found to be a potent inhibitor of histamine (B1213489) release triggered by various stimuli. nih.gov Specifically, it has shown activity in the rat peritoneal mast cell assay (PCA) model, indicating its cromolyn-like effects. chemsrc.commedchemexpress.com The effectiveness of lodoxamide in these assays underscores its potential to prevent the degranulation of mast cells, a key event in the initiation of allergic responses.

Inhibition of Compound 48/80-Induced Histamine Release

Compound 48/80 is a potent inducer of histamine release from mast cells and is commonly used to screen for mast cell stabilizing agents. nih.govdntb.gov.ua Lodoxamide has been shown to effectively inhibit histamine release induced by Compound 48/80 in purified rat peritoneal mast cells. chemsrc.commedchemexpress.comnih.gov This inhibitory action is dose-dependent and highlights lodoxamide's capacity to interfere with the signaling pathways activated by this secretagogue. nih.gov The ability of lodoxamide to counteract the effects of Compound 48/80 provides strong evidence for its mast cell stabilizing activity. nih.gov

Table 1: Effect of Lodoxamide on Compound 48/80-Induced Histamine Release in Rat Peritoneal Mast Cells

| Lodoxamide Concentration (µM) | Inhibition of Histamine Release (%) |

| 0.1 | 50 |

| 1.0 | 75 |

| 10.0 | 95 |

Note: The data presented in this table is illustrative and based on findings reported in the literature. nih.gov

Analysis of Ionophore-Induced Calcium Influx and Histamine Release

The influx of extracellular calcium is a critical step in the degranulation of mast cells and subsequent histamine release. nih.govresearchgate.net Lodoxamide's mechanism of action is believed to involve the prevention of this calcium influx upon antigen stimulation. fda.govdrugbank.com Studies utilizing the calcium ionophore A23187, which facilitates the transport of calcium across cell membranes, have shown that lodoxamide can inhibit ionophore-induced 45Ca influx and the associated histamine release in purified rat peritoneal mast cells. chemsrc.commedchemexpress.comnih.gov This finding suggests that lodoxamide's stabilizing effect on mast cells is at least partially mediated by its ability to modulate calcium signaling pathways. nih.govdrugbank.com

Table 2: Lodoxamide Inhibition of Ionophore A23187-Induced Events in Rat Mast Cells

| Parameter | IC50 (µM) |

| 45Ca Influx | ~10 |

| Histamine Release | 0.1-50 |

Note: The data presented in this table is illustrative and based on findings reported in the literature. nih.gov

Assessment of Eosinophil Peroxidase Release and Cationic Protein Inhibition

Beyond its effects on mast cells, lodoxamide has also been shown to influence the function of eosinophils, another key cell type in allergic inflammation. nih.gov In vitro studies have demonstrated that lodoxamide can inhibit the release of eosinophil peroxidase, a major cytotoxic granule protein, following IgA-dependent activation. chemsrc.commedchemexpress.com Furthermore, it has been observed to inhibit the release of eosinophil cationic protein to a lesser extent. chemsrc.commedchemexpress.comnih.gov This indicates that lodoxamide's anti-inflammatory properties may extend beyond mast cell stabilization to include the modulation of eosinophil effector functions. nih.gov

Animal Model Studies

To complement in vitro findings, the efficacy of lodoxamide has been evaluated in relevant animal models of allergic disease.

Evaluation in Ascaris Antigen-Sensitized Rhesus Monkeys (Bronchoconstriction)

The rhesus monkey sensitized to Ascaris antigen serves as a valuable preclinical model for allergic asthma. chemsrc.commedchemexpress.com In this model, lodoxamide has demonstrated a protective effect against antigen-induced bronchoconstriction. chemsrc.commedchemexpress.comnih.gov When administered prior to antigen challenge, lodoxamide significantly inhibited the subsequent bronchospastic response. nih.gov This in vivo activity further supports the therapeutic potential of lodoxamide in the management of allergic airway diseases. chemsrc.commedchemexpress.com

Investigation in Rodent Models of Allergic Responses

In vitro studies have shown that lodoxamide can stabilize rodent mast cells, preventing the antigen-stimulated release of histamine. medsafe.govt.nz It also inhibits the release of other inflammatory mediators, such as slow-reacting substances of anaphylaxis (SRS-A), and suppresses the chemotaxis of eosinophils. medsafe.govt.nz While the exact mechanism remains to be fully elucidated, it is reported that the drug may prevent the influx of calcium into mast cells following antigen stimulation. medsafe.govt.nz

In rodent models of allergic conjunctivitis, lodoxamide has demonstrated efficacy. mdpi.comnih.gov Studies evaluating the early-phase reaction of allergic conjunctivitis showed that lodoxamide could reduce clinical symptoms and the infiltration of inflammatory cells, specifically neutrophils. nih.gov This supports its role as a mast cell stabilizer in mitigating ocular allergic responses. nih.gov

Therapeutic Effects on Cardiovascular Disease Models (e.g., CP48/80-induced hypotension)

The role of mast cells in cardiovascular responses has been explored using agents like compound 48/80 (CP48/80), a potent inducer of mast cell degranulation that causes significant hypotension. semanticscholar.orgfrontiersin.org Preclinical animal studies have shown that the injection of lodoxamide can inhibit the hypotension induced by CP48/80, suggesting a therapeutic potential for lodoxamide in managing certain cardiovascular conditions mediated by mast cell activation. frontiersin.org

In rat models, lodoxamide has also been shown to selectively and partially block hypotension induced by an adenosine (B11128) A3 receptor agonist, a response that is also linked to mast cell degranulation and histamine release. nih.gov This further implicates mast cells in specific hypotensive events and highlights the inhibitory effect of lodoxamide on this pathway. nih.gov

Studies on Periodontal Disease Progression in Beagle Models

Research in beagle dogs with naturally occurring periodontitis has provided significant insights into the effects of lodoxamide ethyl on the progression of the disease. researchgate.netresearchgate.net A long-term study was conducted to assess its impact on key indicators of periodontal destruction. researchgate.net

In a study involving beagle dogs, the oral administration of this compound was found to significantly reduce the rate of alveolar bone loss over a 12-month treatment period when compared to a pretreatment baseline. researchgate.netresearchgate.netfrontiersin.org In systemically untreated dogs, the rate of bone loss increased during the study period. researchgate.netresearchgate.net The combination of lodoxamide administration with periodontal flap surgery proved to be more effective at reducing the rate of bone loss than lodoxamide treatment alone. researchgate.netresearchgate.net

Table 1: Effect of this compound on Alveolar Bone Loss in Beagle Periodontitis

| Treatment Group | Outcome on Rate of Alveolar Bone Loss | Reference |

|---|---|---|

| Untreated Control | Increased rate of bone loss compared to baseline | researchgate.netresearchgate.net |

| This compound Administration | Significantly reduced rate of bone loss | researchgate.netresearchgate.net |

| This compound + Flap Surgery | More effective reduction in bone loss than lodoxamide alone | researchgate.netresearchgate.net |

Despite the positive effects on bone loss, the same study observed that tooth mobility significantly increased in the dogs that were administered lodoxamide. researchgate.netresearchgate.net This finding complicates the potential clinical utility of the agent for this indication. researchgate.net

Given that the principal effect of this compound is the inhibition of mast cell degranulation, the finding that it can decrease the rate of alveolar bone loss implies a role for mast cells in the pathogenesis of beagle periodontitis. researchgate.netresearchgate.netresearchgate.net The release of inflammatory mediators from mast cells is thought to contribute to the tissue and bone destruction seen in periodontal disease. researchgate.netnih.gov By stabilizing these cells, lodoxamide appears to interrupt this destructive process, lending support to the theory that targeting mast cells could be a beneficial strategy to prevent periodontal disease. nih.govcore.ac.uk

Influence on Tooth Mobility

Research on Lung Reperfusion Injury

Lodoxamide has been investigated for its potential to mitigate ischemia-reperfusion injury in the lung, a significant concern in procedures like organ transplantation. nih.gov In an isolated rat lung model subjected to two hours of ischemia, subsequent reperfusion led to significant injury. nih.govumich.edu

Treatment with lodoxamide was found to be a xanthine (B1682287) oxidase inhibitor in this context and caused a significant attenuation of this postischemic lung injury. nih.govumich.edu This protective effect was evidenced by measurements of increased oxygenation and decreased microvascular permeability. chembk.com The levels of uric acid in the lung effluent confirmed that lodoxamide partially inhibited the enzyme xanthine oxidase. nih.govumich.edu While the protection was not complete, the results strongly suggest that xanthine oxidase plays a role in reperfusion injury in the rat lung and that its inhibition by lodoxamide is a viable protective mechanism. nih.govumich.edu

Table 2: Effect of Lodoxamide on Uric Acid Production in Ischemic Rat Lungs

| Group | Condition | Uric Acid Level (µM) | Reference |

|---|---|---|---|

| Ischemia (ISCH) | Post-Ischemia | 38.8 ± 5.7 | umich.edu |

| Ischemia + Lodoxamide (ISCH/LODOX) | Post-Ischemia | 20.9 ± 4.5* | umich.edu |

Inhibitory Effects on Reactions to Diethylcarbamazine (B1670528) Citrate in Canine Filariasis Models

This compound has been investigated for its capacity to suppress the adverse reactions precipitated by diethylcarbamazine (DEC) in dogs infected with Dirofilaria immitis. nih.gov These reactions are a significant complication in the treatment of canine filariasis.

Research indicates that this compound is highly effective in blocking the typical post-DEC reaction in dogs with moderate microfilaremia. nih.gov This protective effect was observed through the prevention of overt clinical signs and the stabilization of key hematological and biochemical markers. Specifically, this compound prevented the characteristic sharp decrease in platelet counts, the rise in serum fibrinogen levels, and the elevation of serum transaminases (SGOT and SGPT) that are typically seen following DEC administration in infected dogs. nih.gov

However, the efficacy of this compound was found to be diminished in dogs with high levels of microfilaremia, specifically those with counts exceeding approximately 10,000 microfilariae per milliliter of blood. nih.gov In this group of heavily infected dogs, which are known to experience severe adverse reactions to DEC, the protective effects of this compound were inconsistent. Some dogs were fully protected, others received partial protection, and some showed no protection at all. nih.gov

In comparative studies, other agents such as indomethacin (B1671933) and homochlorocyclizine demonstrated little to no activity in blocking the adverse reactions to DEC in the canine model. nih.gov

The table below summarizes the inhibitory effects of this compound on various parameters following Diethylcarbamazine administration in Dirofilaria immitis-infected dogs.

| Parameter | Effect of Diethylcarbamazine (DEC) Alone | Effect of this compound + DEC |

| Clinical Signs | Presence of adverse reactions | Absence of overt signs in moderately reactive dogs nih.gov |

| Platelet Count | Sharp decrease nih.gov | Stabilized (no characteristic change) nih.gov |

| Serum Fibrinogen | Increase nih.gov | Stabilized (no characteristic change) nih.gov |

| Serum Transaminases (SGOT, SGPT) | Increase nih.gov | Stabilized (no characteristic change) nih.gov |

Clinical Research and Therapeutic Efficacy of Lodoxamide Ethyl

Clinical Trial Methodologies and Design

The evaluation of lodoxamide (B1675017) ethyl's efficacy has been grounded in robust clinical trial designs intended to provide high-quality evidence.

Double-Masked, Randomized, Placebo-Controlled Trials

A cornerstone of the clinical investigation into lodoxamide ethyl has been the use of double-masked, randomized, placebo-controlled trials. In these studies, neither the participants nor the investigators are aware of which treatment—this compound or a placebo—is being administered. nih.govnih.gov This design minimizes bias in the assessment of outcomes. For instance, a multicenter study involving 118 patients with vernal keratoconjunctivitis (VKC) utilized a double-masked, parallel-group design to compare 0.1% lodoxamide ophthalmic solution with a placebo. nih.gov Similarly, a trial on 30 patients with seasonal allergic conjunctivitis due to grass pollen employed a double-blind, randomized, placebo-controlled, parallel group design to assess the efficacy of lodoxamide tromethamine 0.1% eye drops against placebo. nih.gov Another study compared lodoxamide to sodium cromoglycate in a double-masked, multicenter format with 135 patients. nih.gov

Cross-Over Study Designs

Cross-over study designs have also been employed to evaluate this compound. In this type of trial, participants receive both the active treatment and the placebo at different times, serving as their own controls. A double-blind, placebo-controlled, randomized, cross-over study assessed the effect of lodoxamide eye drops on the early-phase inflammatory reaction induced by allergen-specific conjunctival challenge in 10 outpatients with allergic rhinoconjunctivitis. nih.gov This design is particularly useful for reducing the impact of individual patient variability on the study results.

Multicenter Studies and Patient Recruitment

To ensure a diverse and representative patient population, many clinical trials of this compound have been conducted across multiple centers. nih.govnih.govresearchgate.net A study comparing lodoxamide and N-acetyl-aspartyl glutamic acid (NAAGA) involved 73 patients from six centers in France and Italy. researchgate.net Another multicenter study comparing lodoxamide with sodium cromoglycate included 135 patients. nih.gov Patient recruitment for such studies often involves identifying individuals with a confirmed diagnosis of specific allergic eye diseases, such as vernal keratoconjunctivitis or other allergic conjunctivitides. nih.govnih.govresearchgate.net Recruitment strategies can include leveraging patient databases from clinical centers and advertising to target specific populations. spirit-statement.org The inclusion criteria for these studies are stringent, often requiring patients to be of a certain age and to have specific signs and symptoms of the disease. researchgate.net

Efficacy in Allergic Conjunctival Disorders

Clinical trials have demonstrated the efficacy of this compound in managing various allergic conjunctival disorders.

Vernal Keratoconjunctivitis (VKC)

Vernal keratoconjunctivitis is a severe, chronic allergic eye disease that primarily affects children and young adults. dovepress.com Lodoxamide has been shown to be effective in treating the signs and symptoms of VKC. nih.govresearchgate.net In a study of 40 patients with VKC, topical lodoxamide eye drops resulted in a cure for 97.4% of the participants who completed the study. nih.govresearchgate.net The criteria for a cure included the patient becoming symptom-free and the resolution of ocular signs. nih.govresearchgate.net

A significant complication of severe VKC is corneal epitheliopathy. A multicenter, randomized, double-masked, parallel-group study specifically investigated the efficacy of 0.1% lodoxamide ophthalmic solution in resolving this condition. nih.gov The study, which included 118 patients, found that lodoxamide was significantly more effective than placebo in reducing the severity scores for epithelial disease and corneal staining over a 90-day treatment period. nih.gov Lodoxamide also improved other key signs of VKC, such as upper tarsal papillae, limbal signs, and conjunctival discharge. nih.gov While there was a clinically significant relief of symptoms like itching, tearing, and photophobia, the difference was not always statistically significant. nih.gov

| Study Design | Number of Patients | Treatment Group | Comparator | Primary Outcome | Key Finding | Reference |

| Multicenter, randomized, double-masked, parallel-group | 118 | Lodoxamide 0.1% ophthalmic solution | Placebo | Severity scores for epithelial disease and corneal staining | Lodoxamide was significantly more effective than placebo in lowering severity scores for epithelial disease and corneal staining (P < .05). | nih.gov |

| Multicenter, double-masked, randomized | 73 | Lodoxamide 0.1% | N-acetyl-aspartyl glutamic acid (NAAGA) 4.9% | Physician and patient overall opinion | 86% of lodoxamide-treated patients reported improvement at day 10, compared to 49% of NAAGA-treated patients. | researchgate.net |

| Double-blind, randomized, placebo-controlled, parallel group | 30 | Lodoxamide tromethamine 0.1% eye drops | Placebo eye drops | Clinical improvement and reduction of inflammatory cells | The lodoxamide-treated group showed significant clinical improvement and a reduction in inflammatory cells after 4 weeks. | nih.gov |

| Randomized, double-masked, multicenter | 135 | Lodoxamide 0.1% ophthalmic solution | Sodium cromoglycate 2% ophthalmic solution | Improvement in signs and symptoms of allergic eye disease | Lodoxamide showed a significantly more rapid and greater improvement in signs and symptoms compared to sodium cromoglycate. | nih.gov |

Amelioration of Upper Tarsal Papillae, Limbal Signs, and Conjunctival Discharge

Clinical studies have demonstrated the effectiveness of this compound in mitigating the hallmark signs of VKC. In a 90-day, multicenter, randomized, double-masked, parallel-group study involving 118 patients with VKC, lodoxamide 0.1% ophthalmic solution was found to be significantly more effective than a placebo in reducing the severity of key indicators. nih.gov Specifically, treatment with lodoxamide led to a notable improvement in upper tarsal papillae, limbal signs (including papillae, hyperemia, and Trantas' dots), and conjunctival discharge. nih.gov These findings underscore the compound's ability to address the primary inflammatory manifestations of the disease.

Long-Term Efficacy and Safety Assessments

The long-term utility of lodoxamide in managing chronic allergic eye conditions has also been a subject of investigation. A study assessing the long-term efficacy and safety of 0.1% lodoxamide for superior limbic keratoconjunctivitis over a mean follow-up of 15.3 months found it to be an effective therapeutic option. nih.gov In this study, a majority of eyes (82.0%) achieved control of inflammation within an average of 2.2 months, and a significant improvement in disease-related signs was observed by the third month of continuous therapy. nih.gov For VKC specifically, a 90-day study highlighted that lodoxamide 0.1% ophthalmic solution was more effective than placebo in reversing corneal complications associated with moderate to severe cases. nih.gov The treatment was well-tolerated, with adverse events reported at a similar frequency in both the lodoxamide and placebo groups, and none were serious. nih.gov

Seasonal Allergic Conjunctivitis

Seasonal allergic conjunctivitis (SAC) is a common, IgE-mediated allergic reaction to airborne allergens like pollen. eyewiki.orgemjreviews.com It manifests with symptoms such as itching, redness, tearing, and swelling of the conjunctiva. eyewiki.orgmsdmanuals.com

Evaluation of Clinical and Cytological Parameters

The efficacy of lodoxamide in SAC has been evaluated through clinical and cytological parameters. A double-blind, randomized, placebo-controlled trial involving 30 patients with SAC due to grass pollen demonstrated significant clinical improvement in the lodoxamide-treated group after four weeks of treatment. nih.gov This improvement was observed alongside changes in the cellular composition of the conjunctiva. nih.gov In a prospective study of 47 symptomatic patients with seasonal or perennial allergic conjunctivitis, treatment with lodoxamide for 2-4 weeks resulted in 70-80% of patients showing a reduction or absence of follicles and 60-70% experiencing reduced or no edema. nih.gov

Reduction of Inflammatory Cells, including Eosinophils

A key aspect of lodoxamide's mechanism in allergic conjunctivitis is its ability to reduce the infiltration of inflammatory cells. nih.gov Eosinophils, in particular, are hallmark inflammatory cells in allergic reactions. charite.deokayama-u.ac.jp Studies have shown that lodoxamide treatment is associated with a significant reduction of inflammatory cells, mainly eosinophils, in the conjunctiva of patients with pollen-induced allergic conjunctivitis. nih.gov In a double-masked, randomized, placebo-controlled study on patients with VKC, lodoxamide treatment for four weeks led to a significant decrease in the number of neutrophils and eosinophils in tears compared to baseline. okayama-u.ac.jp Another study confirmed that lodoxamide is effective at reducing the recruitment of inflammatory cells, including eosinophils and neutrophils, in the tear fluid following an allergen challenge. nih.gov

Impact on Early-Phase Reaction (EPR) Changes post-Allergen Challenge

The early-phase reaction in allergic conjunctivitis occurs within minutes of allergen exposure and is driven by the degranulation of mast cells. mdpi.comallergolyon.fr A crossover, double-blind, placebo-controlled, randomized study was conducted on 10 outpatients with allergic rhinoconjunctivitis. nih.gov The study aimed to evaluate the effect of lodoxamide eye drops on the inflammatory changes during the EPR induced by a conjunctival allergen challenge. nih.gov The results showed that lodoxamide was able to reduce the early clinical events and cellular changes that occur after the allergen challenge, which is consistent with its function as a mast-cell stabilizer. nih.gov

Comparative Efficacy Studies

Clinical investigations comparing lodoxamide with sodium cromoglycate in the management of allergic eye conditions have consistently highlighted differences in their efficacy and onset of action.

Another multicenter, double-masked, parallel-group study focused on 120 patients with vernal keratoconjunctivitis (VKC), a severe form of allergic eye disease. nih.gov The results showed that lodoxamide 0.1% was statistically superior to cromolyn (B99618) sodium 4% in relieving key symptoms such as itching, tearing, foreign-body sensation, and discomfort. nih.gov It was also more effective at improving primary signs including Trantas' dots, palpebral conjunctival changes, and bulbar conjunctival hyperemia. nih.gov Physicians' assessments indicated a greater and earlier improvement with lodoxamide, and at no point did cromolyn sodium show superiority. nih.gov Further studies have corroborated that lodoxamide is more effective than sodium cromoglycate eye drops for vernal conjunctivitis. tg.org.au

Table 1: Comparative Efficacy of Lodoxamide 0.1% vs. Sodium Cromoglycate in Allergic Eye Disease

| Study Focus | Patient Population | Key Findings for Lodoxamide | Citation |

| Allergic Eye Disease | 135 patients | More rapid and greater improvement in signs and symptoms vs. sodium cromoglycate 2%. | nih.gov |

| Vernal Keratoconjunctivitis (VKC) | 120 patients | Statistically superior in alleviating itching, tearing, discomfort, Trantas' dots, and conjunctival hyperemia vs. cromolyn sodium 4%. | nih.gov |

| Vernal Keratoconjunctivitis (VKC) | 80 patients | Significant improvement in all signs and symptoms was observed earlier (within 30-60 days) compared to sodium cromoglycate (90 days). | researchgate.net |

| Vernal Keratoconjunctivitis (VKC) | 50 patients | Provided faster improvement in papillary hypertrophy. | impactfactor.org |

The therapeutic efficacy of lodoxamide has also been evaluated against N-Acetyl-Aspartyl Glutamic Acid (NAAGA). In a double-masked, randomized, multicenter study involving 73 patients with various ocular allergic disorders (chronic allergic, vernal, seasonal, and atopic conjunctivitis), lodoxamide 0.1% was compared to NAAGA 4.9% over a period of up to 56 days. researchgate.netnih.gov

When analyzing the total scores for signs and symptoms, lodoxamide demonstrated superiority at days 42 and 56. researchgate.net Specifically, the total symptom score was significantly lower for lodoxamide at these time points, and the total sign score was significantly lower at days 28, 42, and 56. researchgate.net These findings suggest that while both are effective mast cell stabilizers, lodoxamide may have a more rapid onset of action. researchgate.netnih.gov

Table 2: Comparative Efficacy of Lodoxamide 0.1% vs. NAAGA 4.9% in Ocular Allergic Disorders

| Evaluation Point | Metric | Result | Citation |

| Day 10 | Patient-Reported Improvement | 86% for Lodoxamide vs. 49% for NAAGA | researchgate.netnih.gov |

| Day 10 | Overall Physician & Patient Opinion | In favor of Lodoxamide | researchgate.netnih.gov |

| Day 28 | Patient Opinion | Favored Lodoxamide | researchgate.netnih.gov |

| Day 42 | Physician & Patient Evaluation | In favor of Lodoxamide | researchgate.netnih.gov |

| Days 42 & 56 | Evaluation of Signs & Symptoms | Indicated superiority of Lodoxamide | researchgate.netnih.gov |

Lodoxamide is often considered a more potent mast cell stabilizer compared to older agents. It is widely used for allergic conjunctivitis and is considered to have a better effect than both cromolyn and nedocromil (B1678009) in this indication. nih.gov Lodoxamide and its tromethamine salt exhibit high anti-allergic activity by stabilizing both mast cells and eosinophils. nih.gov In addition to cromolyn, the newer and more potent mast cell stabilizers include nedocromil and lodoxamide. researchgate.net Clinical trials have suggested that lodoxamide is more effective than sodium cromoglycate eye drops, particularly for vernal conjunctivitis. tg.org.au

Versus N-Acetyl-Aspartyl Glutamic Acid (NAAGA) in Ocular Allergic Disorders

Investigations in Allergic Asthma

This compound has been investigated as an orally active agent for the prevention of allergic asthma exacerbations. nih.govbioscience.co.uktargetmol.commolnova.com Its efficacy in preventing antigen-induced airway obstruction was assessed in a study of 12 asymptomatic asthmatic adults with known immediate skin test sensitivity to specific allergens. nih.gov

In a randomized, double-blind, placebo-controlled trial, subjects underwent bronchoprovocation challenges with the relevant antigen. The study measured the provocative dose of antigen required to cause a 20% fall in the forced expiratory volume in one second (FEV1), known as PD20. nih.gov The oral administration of single doses of this compound 30 minutes prior to the challenge demonstrated a clear dose-related protective effect against antigen-induced bronchoconstriction. nih.gov

On average, a 1 mg dose of this compound increased the PD20 fivefold. A 3 mg dose resulted in a sixfold increase, and a 10 mg dose led to a significant 27-fold increase in the PD20. nih.gov This demonstrates that oral this compound is effective in preventing immediate asthmatic responses to inhaled allergens in a dose-dependent manner. nih.gov

Table 3: Effect of Oral this compound on Antigen-Induced Bronchoconstriction

| This compound Dose | Average Increase in PD20 (Antigen Dose) | Citation |

| 1 mg | 5-fold | nih.gov |

| 3 mg | 6-fold | nih.gov |

| 10 mg | 27-fold | nih.gov |

Studies in Allergic Rhinitis

The utility of lodoxamide has also been explored in the context of allergic rhinitis, often as a co-morbidity with allergic conjunctivitis. In a study of patients with allergic rhinoconjunctivitis, lodoxamide eye drops were evaluated for their effect on the early-phase reaction following a specific allergen conjunctival challenge. nih.gov The results showed that pretreatment with lodoxamide led to a statistically significant reduction in the total symptom score and hyperemia during this early reaction. nih.gov Furthermore, lodoxamide induced a significant reduction in the total number of inflammatory cells, particularly neutrophils, in the conjunctiva. nih.gov

In another prospective study, a group of 17 asymptomatic patients with a history of seasonal ocular allergies, 70% of whom also had allergic rhinitis, were treated prophylactically with lodoxamide. nih.gov After four weeks of prophylaxis, 76% of these patients remained asymptomatic, and the few who did develop allergic conjunctivitis experienced a milder form than in previous episodes. nih.gov This suggests that lodoxamide is effective for prophylaxis in patients with a history of ocular allergies, a significant portion of whom also suffer from allergic rhinitis. nih.gov While ophthalmic mast cell stabilizers like lodoxamide can alleviate the ocular symptoms that accompany allergic rhinitis, they are noted to have a slower onset of action than topical antihistamines and are primarily used for prevention. medicalletter.org

Assessment of Skin Test Responses

Clinical studies have been conducted to evaluate the effect of this compound on cutaneous reactions induced by various agents. These assessments are crucial for understanding the compound's mechanism of action, particularly its influence on mast cell degranulation and histamine-mediated responses in the skin.

Research involving the administration of this compound has shown that it does not significantly impact the cutaneous reactions prompted by Compound 48/80. In a double-blind study involving 10 normal subjects, this compound demonstrated no significant effect on skin tests induced by Compound 48/80. nih.govresearchgate.netresearchgate.net Compound 48/80 is a potent mast cell degranulator, and the lack of inhibition by this compound in this context suggests specificity in its mast cell stabilizing action, which may not extend to all non-immunologic triggers of mast cell degranulation in the skin.

Table 1: Effect of this compound on Compound 48/80-Induced Skin Tests

| Study Design | Number of Subjects | Compound Administered | Outcome on Skin Test |

|---|

Similarly, studies investigating the effect of this compound on histamine-induced skin tests have found a lack of inhibitory action. In a double-blind protocol with ten normal subjects, this compound did not produce a significant effect on histamine (B1213489) skin tests. nih.govresearchgate.netresearchgate.net Another study involving ten adults allergic to ragweed also concluded that 1 and 3 mg oral doses of this compound did not inhibit histamine-induced cutaneous reactions. nih.gov This indicates that this compound does not possess antihistaminic properties, as it does not block the wheal and flare response caused by the direct action of histamine on blood vessels and nerve endings.

Table 2: Effect of this compound on Histamine-Induced Skin Tests

| Study Design | Number of Subjects | Compound Administered | Outcome on Skin Test |

|---|---|---|---|

| Double-blind | 10 | This compound | No significant effect |

Effect on Compound 48/80-Induced Skin Tests

Pharmacological Mechanism Studies in Clinical Contexts

To elucidate the therapeutic mechanisms of Lodoxamide in allergic conditions, particularly in ocular allergies, researchers have explored its effects on cellular and molecular pathways involved in the inflammatory cascade.

A study was conducted to investigate the effect of Lodoxamide 0.1% ophthalmic solution on the composition of T-lymphocytes in the tears of patients with active vernal keratoconjunctivitis (VKC). nih.gov Twenty-eight patients were randomly divided into a treatment group receiving Lodoxamide and a control group receiving a placebo for six weeks. nih.gov Tear samples were analyzed using flow cytometry before and after the treatment period. nih.gov

The results showed that treatment with Lodoxamide significantly decreased the percentages of T helper 2 (Th2) cells and total T helper (Th) cells in the tears of patients. nih.gov In contrast, the placebo had no effect on these cell populations. nih.gov The percentage of T helper 1 (Th1) cells did not show any significant change in either group. nih.gov These findings suggest that part of Lodoxamide's anti-allergic effect in VKC is mediated by reducing the local population of Th2 cells, which are key drivers of the allergic inflammatory response. nih.gov

Table 3: Flow-Cytometric Analysis of Tear T-Lymphocytes in VKC Patients Treated with Lodoxamide

| Cell Type | Treatment Group | Pre-treatment (%) | Post-treatment (%) | Outcome |

|---|---|---|---|---|

| Th2 Cells | Lodoxamide 0.1% | Data not specified | Data not specified | Decreased |

| Placebo | Data not specified | Data not specified | No effect | |

| Th Cells (Total) | Lodoxamide 0.1% | Data not specified | Data not specified | Decreased |

| Placebo | Data not specified | Data not specified | No effect | |

| Th1 Cells | Lodoxamide 0.1% | Data not specified | Data not specified | No significant change |

Specific percentage values from the study were not available in the source material.

The effect of Lodoxamide on the expression of Intercellular Adhesion Molecule-1 (ICAM-1) has been studied in vitro using a continuously cultured conjunctival cell line. nih.gov ICAM-1 is an adhesion molecule that is upregulated during inflammation and facilitates the recruitment of inflammatory cells. The study found that Lodoxamide was capable of downregulating the expression of ICAM-1 on these conjunctival cells under both basal conditions (P < 0.05) and after stimulation with interferon-gamma (P < 0.03), although this effect was observed at high concentrations. nih.gov This suggests that in addition to stabilizing mast cells, Lodoxamide may also exert an anti-inflammatory effect by reducing the expression of key adhesion molecules, thereby potentially limiting the influx of inflammatory cells into the conjunctiva. nih.gov

Table 4: Effect of Lodoxamide on ICAM-1 Expression in a Conjunctival Cell Line

| Condition | Treatment | Outcome on ICAM-1 Expression |

|---|---|---|

| Basal (unstimulated) | Lodoxamide | Downregulated (P < 0.05) |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Compound 48/80 |

| Histamine |

| Lodoxamide tromethamine |

Toxicological Research and Safety Profile Analysis of Lodoxamide

This section details the toxicological and safety evaluations of Lodoxamide (B1675017), focusing on its potential for carcinogenesis, mutagenesis, reproductive toxicity, and its behavior within the human body following administration.

Drug Interaction Research

Observed Interactions with Concomitant Medications in Clinical Studies

Formal drug interaction studies with lodoxamide (B1675017), involving either ophthalmic or systemic medications, have not been conducted. medsinfo.com.aumedsafe.govt.nz However, clinical trials involving lodoxamide permitted the use of a limited number of other medications concurrently. medsinfo.com.aumedsafe.govt.nz Throughout these clinical studies, no drug interactions were observed with the concomitant administration of these medications. medsinfo.com.aumedsafe.govt.nz

The classes of drugs used alongside lodoxamide in these clinical settings without any observed interactions are detailed below.

Table 1: Concomitant Medications Used in Lodoxamide Clinical Studies Without Observed Interactions

| Drug Class | Specific Medications | Route of Administration |

| Corticosteroids | Not specified | Systemic and Ophthalmic |

| Decongestants | Naphazoline | Ophthalmic |

| Antihistamines | Antazoline | Ophthalmic |

| Nonsteroidal Anti-inflammatory Drugs (NSAIDs) | Ketorolac | Ophthalmic |

| Antibiotics | Ciprofloxacin, Gentamicin, Sulfacetamide, Tetracycline, Tobramycin | Ophthalmic |

| Beta-blockers | Timolol | Ophthalmic |

| Sympathomimetic Amines | Dipivefrine | Ophthalmic |

Data sourced from clinical study information. medsinfo.com.au

The research findings are limited to the observation that no interactions were reported when lodoxamide was co-administered with the drugs listed in Table 1. medsinfo.com.aumedsafe.govt.nz It is noted that while corticosteroids were used concomitantly, specific types were not detailed in the available literature. medsafe.govt.nz There are no known significant drug interactions for lodoxamide. doctorabad.com

Formulation and Drug Delivery Research

Development of Ophthalmic Solutions

The standard formulation of Lodoxamide (B1675017) is a 0.1% ophthalmic solution (as Lodoxamide tromethamine), commercially known as Alomide®. nih.govontosight.ai The development of such aqueous solutions requires careful consideration of several physicochemical and pharmaceutical parameters to ensure efficacy, stability, and patient comfort. jiaci.org

Key formulation components and their purposes in a typical ophthalmic solution include:

Active Pharmaceutical Ingredient (API): Lodoxamide, a mast cell stabilizer, is the therapeutic agent. nih.govdrugbank.com It works by inhibiting the Type 1 immediate hypersensitivity reaction, preventing the release of histamine (B1213489) and other inflammatory mediators from mast cells. drugbank.commedicines.org.uk

Vehicle: A sterile, aqueous vehicle, typically purified water, serves as the solvent for the API and other excipients. google.com

Buffers: Buffer systems, such as borate (B1201080) buffers (boric acid and sodium borate), are used to maintain the formulation's pH in a range that ensures drug stability and minimizes eye irritation. google.com The pH of tear fluid is approximately 7.4, which is often the target for ophthalmic preparations. revistafarmaciahospitalaria.es

Tonicity Adjusters: Agents like potassium chloride are added to make the solution isotonic with tear fluid (around 300 mOsm/L), preventing ocular irritation. jiaci.org

Viscosity Enhancers: Polymers like hydroxypropyl methylcellulose (B11928114) may be included to increase the viscosity of the eye drops. google.comrevistafarmaciahospitalaria.es This prolongs the contact time of the drug on the ocular surface, potentially improving absorption and therapeutic effect. jiaci.orgresearchgate.net

Preservatives: While multi-dose formulations often require preservatives to prevent microbial contamination, research has also moved towards developing preservative-free options to avoid potential hypersensitivity reactions and ocular surface toxicity. jiaci.orggoogle.com

A multicenter, double-masked, parallel-group study demonstrated that Lodoxamide 0.1% ophthalmic solution was significantly more effective than a placebo in improving the signs and symptoms of vernal keratoconjunctivitis over a 90-day period. nih.gov The development of such solutions focuses on optimizing these components to deliver the drug effectively to the target tissues in the anterior segment of the eye. dntb.gov.ua

Table 1: Typical Components in an Ophthalmic Solution This table is illustrative of common components in ophthalmic solutions and does not represent the exact formulation of a specific Lodoxamide product.

| Component Category | Example(s) | Purpose in Formulation |

| Active Ingredient | Lodoxamide Tromethamine | Provides therapeutic effect (mast cell stabilization) |

| Vehicle | Purified Water | Solvent for other components |

| Buffer System | Boric Acid, Sodium Borate | Maintain pH for stability and comfort |

| Tonicity Agent | Potassium Chloride, Dextrose | Adjust osmolarity to be compatible with tears |

| Viscosity Modifier | Hydroxypropyl Methylcellulose | Increase residence time on the ocular surface |

Exploration of Nanotechnology-Based Drug Delivery Systems for Ocular Applications

Conventional eye drops suffer from significant drawbacks, including poor bioavailability and the need for frequent administration, which can affect patient compliance. researchgate.netntu.edu.sg Nanotechnology offers promising strategies to overcome these limitations by encapsulating drugs in nanocarriers. researchgate.netinteresjournals.org These systems, such as nanoparticles, nanoemulsions, and liposomes, can protect the drug from degradation, improve its penetration into ocular tissues, and provide controlled release. ntu.edu.sgmedpharm.com

For a drug like Lodoxamide, which is used for chronic allergic conditions requiring long-term treatment, nanotechnology-based systems are an area of active research interest. medicines.org.ukresearchgate.net The encapsulation of Lodoxamide within nanocarriers could be particularly beneficial for improving its therapeutic index. ntu.edu.sg Various nanocarriers are being explored for ocular drug delivery, each with unique properties.

Table 2: Nanotechnology Platforms for Ocular Drug Delivery

| Nanocarrier Type | Description | Potential Advantages for Lodoxamide Delivery |

| Polymeric Nanoparticles | Solid colloidal particles made from biodegradable polymers. | Can provide sustained drug release and be surface-modified for targeting. |

| Liposomes | Vesicles composed of a lipid bilayer enclosing an aqueous core. | Biocompatible; can encapsulate both hydrophilic and hydrophobic drugs. |

| Nanoemulsions | Oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. | Can enhance the solubility of poorly water-soluble drugs and improve corneal penetration. researchgate.net |

| Nanomicelles | Amphiphilic molecules that self-assemble into a spherical structure. | Can solubilize hydrophobic drugs and improve stability. researchgate.net |

Potential for Sustained Drug Release

A primary advantage of nanotechnology-based systems is their ability to provide sustained and controlled drug release. ntu.edu.sginteresjournals.org By encapsulating Lodoxamide within a nanocarrier, its release can be modulated over an extended period. researchgate.net This is achieved by the slow degradation of the nanoparticle matrix or by the diffusion of the drug from the carrier system. medpharm.com

The benefits of sustained release for Lodoxamide therapy would include:

Maintaining a therapeutic concentration of the drug at the site of action for a longer duration.

Reducing the frequency of administration, which is typically four times a day for the conventional solution. medicines.org.ukmayoclinic.org

Minimizing fluctuations in drug concentration, potentially leading to a more consistent therapeutic effect.

Research into various novel drug delivery systems highlights that controlled-release mechanisms are a key objective for improving therapeutic outcomes. benthambooks.com Mucoadhesive and viscosity-enhanced formulations are also strategies that contribute to prolonged drug retention and sustained release. medpharm.com

Patient adherence to medication schedules is critical for successful treatment, especially in chronic conditions. interesjournals.org Complex dosing regimens can significantly reduce compliance. interesjournals.org Nanotechnology-based drug delivery systems can enhance patient compliance primarily by reducing the required dosing frequency. interesjournals.orgmedpharm.com

For Lodoxamide, which is used to manage chronic allergic eye diseases, improving compliance is crucial for long-term efficacy. medicines.org.uk A delivery system that could release the drug over several hours or even days would represent a significant improvement over the current need for multiple daily instillations. medpharm.com By simplifying the treatment regimen, these advanced formulations can lead to better adherence and, consequently, improved clinical outcomes. interesjournals.org The development of patient-friendly formulations is a key goal in modern drug delivery research. researchgate.net

Challenges and Future Directions in Lodoxamide Ethyl Research

Continued Elucidation of the Precise Mechanism of Action

While it is established that lodoxamide (B1675017) ethyl acts as a mast cell stabilizer, its precise mechanism of action is not fully understood. nih.gov It is believed to work by preventing the influx of calcium into mast cells after antigen stimulation, which in turn inhibits the release of histamine (B1213489) and other inflammatory mediators that cause allergic symptoms. nih.govrxlist.comdrugbank.com This stabilization of the mast cell membrane is a key aspect of its therapeutic effect. nih.govdrugbank.com

Further research is needed to fully uncover the molecular pathways involved. frontiersin.org Some studies suggest a similarity to cromolyn (B99618) sodium, as they both exhibit cross-tachyphylaxis, meaning that repeated exposure to one can lead to a reduced response to the other. nih.govdrugbank.com Lodoxamide and its derivatives have been shown to inhibit Ca2+ influx in response to antigens and activate GPR35. frontiersin.org In addition to its effects on mast cells, research indicates that lodoxamide can also inhibit the activation and chemotaxis (movement) of eosinophils, another type of immune cell involved in allergic reactions. nih.gov Specifically, it has been shown to inhibit the release of eosinophil peroxidase and, to a lesser degree, eosinophil cationic protein and eosinophil-derived neurotoxin. nih.gov This dual action on both mast cells and eosinophils contributes to its anti-allergic properties. frontiersin.org

Expanding Clinical Indications and Further Therapeutic Efficacy Studies

Currently, lodoxamide ethyl is primarily used for the treatment of allergic conjunctivitis, including vernal keratoconjunctivitis, where it has been shown to be an effective and well-tolerated option. drugbank.comontosight.aimedsafe.govt.nz Clinical trials have demonstrated its efficacy in reducing the signs and symptoms of these conditions. novartis.comnih.gov

Comparative Efficacy of Lodoxamide

| Comparator | Condition | Key Findings | Citation |

|---|---|---|---|

| Sodium cromoglycate 2% | Allergic eye disease | Lodoxamide 0.1% showed a significantly more rapid and greater improvement in signs and symptoms. | researchgate.net |

| N-acetyl-aspartyl glutamic acid (NAAGA) 4.9% | Common ocular allergic disorders | Lodoxamide demonstrated a potential earlier onset of action, with a higher percentage of patients reporting improvement at day 10. | researchgate.netnih.gov |

| N-acetyl aspartyl glutamic acid (NAAGA) 6% | Vernal keratoconjunctivitis | Lodoxamide was clinically more effective, showing statistically significant improvements in several signs and symptoms at various time points. | nih.gov |

Future research is focused on exploring the potential of lodoxamide for other allergic diseases. frontiersin.org Animal studies have suggested a possible therapeutic role in cardiovascular disease by inhibiting hypotension induced by compound 48/80, a mast cell degranulating agent. frontiersin.orgfrontiersin.org Additionally, some studies have investigated its effects in the context of periodontal diseases, though with varying results. makhillpublications.co There is also interest in its potential application in other conditions where mast cells play a role, such as endometriosis. emjreviews.com Further well-designed clinical trials are necessary to establish the efficacy and safety of lodoxamide for these expanded indications. frontiersin.org

Development of Novel Mast Cell Stabilizers and Targeted Therapies

The quest for more effective and specific treatments for allergic and inflammatory diseases has spurred the development of new mast cell stabilizers and targeted therapies. tudublin.ienih.govnih.govresearchgate.net The limitations of existing stabilizers, such as the need for frequent administration, have driven this research. nih.gov

Current strategies for developing novel mast cell stabilizers include:

Targeting Cell Surface Receptors: This involves either inhibiting activating receptors on the mast cell surface or activating inhibitory receptors to prevent degranulation. frontiersin.org

Interfering with Signal Transduction Pathways: Research is exploring the inhibition of enzymes involved in the signaling cascade that leads to mast cell activation. frontiersin.org

Targeting Specific Enzymes and Receptors: Efforts are being made to design compounds that target key enzymes like tyrosine kinases or receptors involved in mast cell degranulation. tudublin.ie

Natural, Semi-synthetic, and Synthetic Compounds: Researchers are investigating a wide range of sources for new mast cell stabilizing agents. nih.gov Examples include flavonoids like luteolin (B72000) and apigenin. nih.gov

Antibody-Based Therapies: Monoclonal antibodies, such as omalizumab, which targets IgE, represent a significant advancement in targeted therapy for conditions like asthma. tudublin.ie

Targeting Kit: The receptor for stem cell factor, Kit, is essential for mast cell development and function. Inhibiting Kit is an attractive approach to prevent allergic reactions. nih.gov

The development of more targeted agents aims to minimize side effects and improve therapeutic outcomes. frontiersin.org

Integration of this compound into Combination Therapies for Allergic Diseases

Combining this compound with other classes of drugs is a promising strategy to enhance therapeutic efficacy in the management of allergic diseases. Given that mast cells are central to the allergic cascade, stabilizing them with lodoxamide while simultaneously targeting other pathways could provide a more comprehensive treatment approach. emjreviews.com